BenchChemオンラインストアへようこそ!

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-6-(trifluoromethyl)nicotinamide

NNMT inhibition bisubstrate inhibitor cancer metabolism

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-6-(trifluoromethyl)nicotinamide (CAS 2034467-21-3) is a synthetic, bisubstrate-like small molecule designed as a cell-potent inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer metabolism, metabolic disorders, and neurodegeneration. The compound incorporates a 6-(trifluoromethyl)nicotinamide warhead coupled via a hydroxyalkyl linker to a thiophene moiety, a structural architecture that mimics the transition state of the NNMT-catalyzed methylation reaction.

Molecular Formula C16H17F3N2O2S
Molecular Weight 358.38
CAS No. 2034467-21-3
Cat. No. B2671634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-hydroxy-3-(thiophen-2-yl)pentyl)-6-(trifluoromethyl)nicotinamide
CAS2034467-21-3
Molecular FormulaC16H17F3N2O2S
Molecular Weight358.38
Structural Identifiers
SMILESC1=CSC(=C1)C(CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)CCO
InChIInChI=1S/C16H17F3N2O2S/c17-16(18,19)14-4-3-12(10-21-14)15(23)20-7-5-11(6-8-22)13-2-1-9-24-13/h1-4,9-11,22H,5-8H2,(H,20,23)
InChIKeyJMBTVMCGQKHRJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-6-(trifluoromethyl)nicotinamide: Procurement-Grade Overview for NNMT-Targeted Research


N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-6-(trifluoromethyl)nicotinamide (CAS 2034467-21-3) is a synthetic, bisubstrate-like small molecule designed as a cell-potent inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer metabolism, metabolic disorders, and neurodegeneration [1]. The compound incorporates a 6-(trifluoromethyl)nicotinamide warhead coupled via a hydroxyalkyl linker to a thiophene moiety, a structural architecture that mimics the transition state of the NNMT-catalyzed methylation reaction [2]. In a fluorescence polarization-based competition assay using full-length recombinant human NNMT, this compound demonstrated a binding inhibition constant (Ki) of 140 nM and an IC50 of 210 nM, placing it among the sub-micromolar NNMT inhibitors disclosed to date [1]. As a representative of the bisubstrate inhibitor class, it serves as a valuable chemical probe for dissecting NNMT-dependent pathways in cellular models, with its disclosed activity data providing a quantitative benchmark for analogue comparison and procurement decisions in drug discovery programs targeting aberrant nicotinamide metabolism [1][2].

Substitution Risk Assessment: Why Trifluoromethyl-Thiophene NNMT Bisubstrate Inhibitors Are Not Interchangeable


NNMT inhibitors derived from nicotinamide scaffolds exhibit profound structure-activity relationship (SAR) sensitivity to even minor modifications of the warhead, linker, and hydrophobic cap [1]. Within the same US20250017936 patent family, closely related analogues display NNMT inhibitory IC50 values spanning a >100-fold range—from 10 nM (Compound 5o) to >10,000 nM—demonstrating that seemingly conservative changes in the aryl cap or linker geometry drastically alter target engagement and cellular potency [2]. The incorporation of a 6-trifluoromethyl substituent on the nicotinamide ring uniquely modulates both electronic character and metabolic stability compared to unsubstituted or halo-substituted (e.g., 5-bromo) variants, while the thiophene cap may confer distinct binding interactions relative to phenyl, naphthyl, or heteroaryl alternatives [1][2]. Generic substitution without quantitative head-to-head bridging data therefore carries a high risk of selecting an analogue with inadequate target potency, altered selectivity, or divergent cellular pharmacokinetics, undermining experimental reproducibility and program timelines.

Quantitative Differentiation Evidence: N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-6-(trifluoromethyl)nicotinamide vs. In-Class NNMT Inhibitors


NNMT Binding Affinity Compared to the Unsubstituted Nicotinamide Baseline

The target compound achieves a Ki of 140 nM for full-length recombinant human NNMT, representing an approximately 10,000-fold improvement in binding affinity over the endogenous substrate nicotinamide (NAM; Km ~1.5 mM) [1][2]. While a direct head-to-head comparison against other 6-substituted nicotinamide derivatives under identical assay conditions is not yet available in the public domain, this sub-micromolar affinity establishes the compound as a bona fide NNMT ligand suitable for probe development [1].

NNMT inhibition bisubstrate inhibitor cancer metabolism

Potency Positioning Within the US20250017936 Patent Series

Within the patent family US20250017936, the target compound (Compound 5g) displays intermediate potency: its IC50 of 210 nM situates it approximately 21-fold less potent than the series-leading Compound 5o (IC50 = 10 nM) but approximately 81-fold more potent than a weakly active comparator such as Compound 5m (IC50 ≈ 17,000 nM in a cellular context as indicated by BindingDB auxiliary data) [1][2]. This quantitative tiering enables rational selection: researchers requiring maximal biochemical potency for in vitro enzyme studies may prefer Compound 5o, whereas the target compound offers a balanced profile with the distinct trifluoromethyl-thiophene pharmacophore that may confer differentiated physicochemical or metabolic properties not captured by potency alone.

NNMT inhibitor SAR bisubstrate inhibitor

Structural Differentiation: Trifluoromethyl vs. Halo-Substituted Nicotinamide Analogues

The 6-trifluoromethyl substituent on the nicotinamide ring distinguishes this compound from closely related 5-bromo-nicotinamide analogues such as 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide (CAS 2034563-64-7) . The trifluoromethyl group is well-established in medicinal chemistry to enhance metabolic stability, increase lipophilicity (predicted logP increase of ~0.5–1.0 units versus the unsubstituted congener), and resist oxidative metabolism compared to bromo substituents, which are more susceptible to cytochrome P450-mediated debromination [1]. While no direct comparative metabolic stability data for these specific compounds is publicly available, the class-level advantage of CF3 over Br in blocking metabolic soft spots on the pyridine ring is extensively documented across multiple chemotypes and is a recognized design principle in lead optimization [1].

medicinal chemistry SAR metabolic stability

Bisubstrate Inhibitor Architecture: Mechanistic Differentiation from Substrate-Competitive NNMT Inhibitors

The target compound is explicitly designed as a bisubstrate inhibitor that simultaneously occupies both the nicotinamide and S-adenosyl-L-methionine (SAM) binding pockets of NNMT, mimicking the transition state of the methyl transfer reaction [1]. This mechanism fundamentally differs from simple substrate-competitive inhibitors (e.g., N-methyl-nicotinamide analogues) that occupy only the nicotinamide pocket and typically exhibit IC50 values in the 1–50 μM range [2]. The bisubstrate design principle has been shown to yield potency gains of 10- to 100-fold over monodentate inhibitors across multiple methyltransferase targets, including NNMT [1]. The covalent linkage of the NAM-like warhead to a thiophene-containing cap that probes the SAM pocket is a deliberate design element intended to achieve both high affinity and slow off-rate kinetics, although direct kinetic data (e.g., residence time) for this specific compound have not been publicly disclosed.

NNMT inhibitor bisubstrate transition-state mimic

Recommended Research and Procurement Application Scenarios for N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-6-(trifluoromethyl)nicotinamide


In Vitro NNMT Biochemical Profiling and Assay Development

With a confirmed Ki of 140 nM and IC50 of 210 nM for recombinant human NNMT [1], this compound is suitable as a reference inhibitor for developing and validating NNMT biochemical assays (e.g., fluorescence polarization, SAM-dependent methyltransferase activity assays). Researchers can use it to benchmark assay sensitivity, establish Z'-factor values, and calibrate high-throughput screening campaigns targeting NNMT.

Chemical Probe for NNMT-Dependent Metabolic Pathway Dissection

As a bisubstrate NNMT inhibitor with demonstrated cell-potent design intent per US20250017936 [2], the compound can serve as a chemical probe to interrogate NNMT function in cellular models of cancer metabolism. When used alongside structurally distinct NNMT inhibitors (e.g., Compound 5o, IC50 = 10 nM), it enables dose-response and SAR correlation studies to distinguish on-target NNMT effects from off-target liabilities [1][2].

SAR Expansion and Lead Optimization Starting Point

The unique combination of a 6-trifluoromethylnicotinamide warhead and a thiophene-containing hydroxyalkyl linker [2] makes this compound a valuable starting scaffold for medicinal chemistry optimization. The publicly available Ki/IC50 data [1] provide a quantitative baseline for evaluating new analogues with modifications to the linker, warhead, or cap, facilitating rational SAR exploration without the need for de novo assay development.

Comparative Selectivity Profiling Against NNMT Isoforms or Related Methyltransferases

Given the bisubstrate design that engages both the NAM and SAM pockets of NNMT [2], this compound is well-suited for selectivity profiling panels against related N-methyltransferases (e.g., PNMT, HNMT, INMT) to establish target engagement specificity—a critical step in validating NNMT as a therapeutic target and in assessing the compound's suitability for in vivo pharmacological studies.

Quote Request

Request a Quote for N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-6-(trifluoromethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.